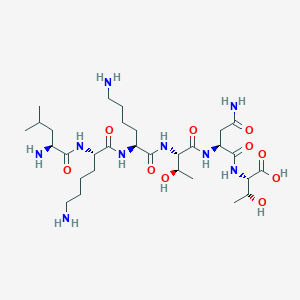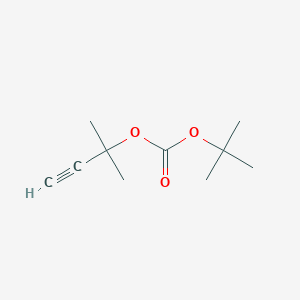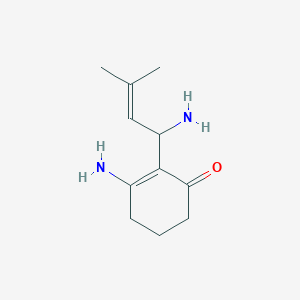![molecular formula C18H19FN2O2 B12610905 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one CAS No. 918145-97-8](/img/structure/B12610905.png)
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one involves several steps. One common synthetic route includes the reaction of 2-fluorophenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst to form 6-(2-fluorophenyl)pyridin-3-ylboronic acid. This intermediate is then reacted with 2-chloroethylpiperidin-2-one under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Analyse Chemischer Reaktionen
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Wissenschaftliche Forschungsanwendungen
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one can be compared with other similar compounds, such as:
2-phenylpyridine: Another phenylpyridine derivative with different substituents on the pyridine ring.
N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: A compound with a similar piperidine core but different functional groups.
6-Amino-2-[1-(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-7,9-dimethyl-8H-purin-8-one: A structurally related compound with a pyrazolo[3,4-b]pyridine core.
Eigenschaften
CAS-Nummer |
918145-97-8 |
|---|---|
Molekularformel |
C18H19FN2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-[2-[6-(2-fluorophenyl)pyridin-3-yl]oxyethyl]piperidin-2-one |
InChI |
InChI=1S/C18H19FN2O2/c19-16-6-2-1-5-15(16)17-9-8-14(13-20-17)23-12-11-21-10-4-3-7-18(21)22/h1-2,5-6,8-9,13H,3-4,7,10-12H2 |
InChI-Schlüssel |
NQTZQAQIARQHKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)CCOC2=CN=C(C=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)




![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
